![molecular formula C21H21N3O3 B1387392 1-[4-(2-甲氧基苯基)哌嗪-1-基]异喹啉-4-羧酸 CAS No. 1030102-15-8](/img/structure/B1387392.png)
1-[4-(2-甲氧基苯基)哌嗪-1-基]异喹啉-4-羧酸
描述
1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
氮杂迈克尔加成反应
该化合物用于通过氮杂迈克尔加成反应对吡唑基乙烯基酮进行官能化。 该反应是将胺连接到烯烃的一种方法,在各种化学合成过程中很有用 .
特罗格碱衍生物
它用作制备环胺取代的特罗格碱衍生物的前体。 这些衍生物在手性分离和作为有机合成中的结构单元方面具有潜在的应用 .
官能化的双(巯基咪唑基)硼酸盐
该化合物还通过与活性酯反应来制备官能化的双(巯基咪唑基)硼酸盐。 这些硼酸盐在配位化学和催化中很重要 .
神经系统疾病治疗
它通过靶向α1肾上腺素受体在治疗各种神经系统疾病方面具有治疗潜力。 这种应用在开发治疗神经系统疾病的新药物方面具有重要意义 .
药物合成 - 乌拉地尔
作用机制
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The alpha1-adrenergic receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can affect various biochemical pathways, leading to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The interaction of the compound with its targets can lead to various molecular and cellular effects. For instance, it can affect the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic implications for numerous disorders .
生化分析
Biochemical Properties
1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid plays a significant role in biochemical reactions, particularly as a ligand for alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors involved in various physiological processes, including the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . The compound interacts with these receptors by binding to them, which can either activate or block their function. This interaction is crucial for its potential therapeutic applications in treating conditions such as cardiac hypertrophy, congestive heart failure, hypertension, and neurodegenerative diseases .
Cellular Effects
1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid influences various cellular processes. It affects cell signaling pathways by modulating the activity of alpha1-adrenergic receptors, which are involved in the regulation of intracellular calcium levels and the activation of protein kinase C . These pathways play a crucial role in cell function, including gene expression and cellular metabolism. The compound’s impact on these pathways can lead to changes in cellular behavior, such as altered cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid involves its binding to alpha1-adrenergic receptors. This binding can either inhibit or activate the receptor, depending on the specific subtype of the receptor and the cellular context . The compound’s interaction with these receptors can lead to changes in gene expression by influencing the activity of transcription factors and other regulatory proteins. Additionally, it can modulate enzyme activity, either inhibiting or activating specific enzymes involved in cellular metabolism and signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound can have therapeutic effects, such as reducing blood pressure and improving cardiac function . At higher doses, it can cause toxic or adverse effects, including cardiovascular and neurological side effects . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and elimination from the body . The compound can affect metabolic flux and metabolite levels by modulating the activity of specific enzymes involved in its biotransformation . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, which can affect its localization and accumulation within different tissues . These interactions are important for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be influenced by its localization within the cell, as different subcellular compartments provide distinct microenvironments that can affect its interactions with biomolecules . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-27-19-9-5-4-8-18(19)23-10-12-24(13-11-23)20-16-7-3-2-6-15(16)17(14-22-20)21(25)26/h2-9,14H,10-13H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIGXYGRJUOCIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=C(C4=CC=CC=C43)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[6-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387309.png)
![4-{[2-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387310.png)
![[2-(4-Formyl-2-methoxyphenoxy)ethyl]carbamic acid tert-butyl ester](/img/structure/B1387313.png)
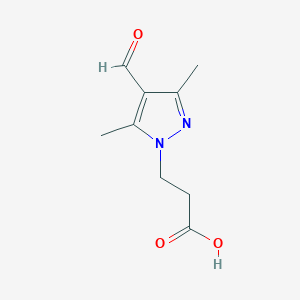


![[4-(Isopropylsulfonyl)phenyl]acetic acid](/img/structure/B1387322.png)

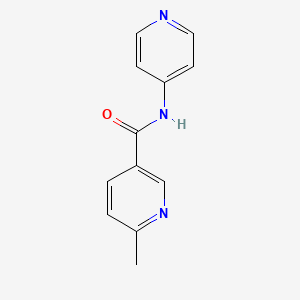
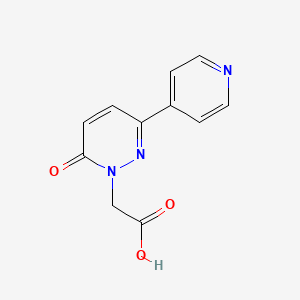

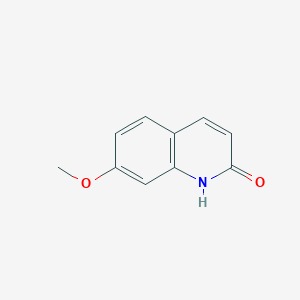
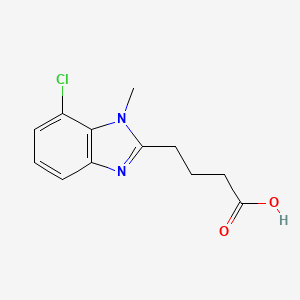
![3-[(4-Fluorophenoxy)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1387332.png)
